molecular formula C12H15N3O B2893932 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1152526-41-4

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

货号: B2893932
CAS 编号: 1152526-41-4
分子量: 217.272
InChI 键: REWWCDCUUSVPBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at position 4 and a 3-methoxybenzyl group at position 1, with an amine moiety at position 3. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol.

属性

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-4-3-5-11(6-10)16-2/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWCDCUUSVPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Compounds

A foundational approach involves the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl precursors. For example, 3-methoxybenzyl hydrazine can react with acetylacetone (2,4-pentanedione) under acidic or basic conditions to form the pyrazole core. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.

Reaction Conditions

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (78–110°C)
  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or ammonium acetate
  • Yield: ~45–60% (estimated from analogous pyrazole syntheses).

Mechanistic Insights
The regioselectivity of the pyrazole ring formation is influenced by the electronic effects of the substituents. The 3-methoxybenzyl group directs the hydrazine attack to the β-keto position, ensuring the 4-methyl and 5-amine groups occupy adjacent positions.

Three-Component Reaction Strategy

A scalable three-component reaction involving hydrazine hydrate, 3-methoxybenzaldehyde, and methyl acetoacetate offers a one-pot synthesis route. This method leverages in situ imine formation and subsequent cyclization.

Typical Protocol

  • Step 1: Condensation of 3-methoxybenzaldehyde (1 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 60°C for 2 hours.
  • Step 2: Addition of methyl acetoacetate (1 equiv) and catalytic acetic acid, followed by reflux for 6–8 hours.
  • Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol.

Key Advantages

  • Avoids isolation of intermediates.
  • Achieves higher atom economy compared to stepwise methods.

Post-Synthetic Functionalization via Alkylation

The methoxybenzyl group can be introduced through alkylation of a pre-formed 4-methyl-1H-pyrazol-5-amine. This two-step method involves:

Step 1: Synthesis of 4-Methyl-1H-pyrazol-5-amine

  • Prepared via cyclocondensation of hydrazine with ethyl acetoacetate, followed by hydrolysis.

Step 2: N-Alkylation with 3-Methoxybenzyl Chloride

  • Reagents: 3-Methoxybenzyl chloride (1.2 equiv), potassium carbonate (2 equiv).
  • Solvent: Acetonitrile or DMF.
  • Conditions: 70°C for 12 hours under nitrogen.
  • Yield: ~50–65% (extrapolated from similar benzylation reactions).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance the nucleophilicity of the amine group during alkylation, while protic solvents (e.g., ethanol) favor cyclocondensation. Elevated temperatures (70–110°C) are critical for overcoming kinetic barriers in cyclization steps.

Catalytic Enhancements

The use of cesium carbonate in alkylation reactions improves yields by deprotonating the amine, facilitating nucleophilic substitution. Copper(I) catalysts (e.g., CuBr) have been reported to accelerate similar heterocyclic couplings but require inert atmospheres.

Industrial Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the three-component reaction reduces reaction times from hours to minutes and enhances reproducibility. A representative setup includes:

  • Residence Time: 15–20 minutes.
  • Temperature: 100°C.
  • Throughput: 1.2 kg/day (modeled for analogous pyrazoles).

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) achieve >95% purity.
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4) removes regioisomeric impurities.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 45–60 90–95 High regioselectivity Multi-step purification required
Three-Component Reaction 55–70 85–90 One-pot synthesis Sensitivity to stoichiometric ratios
Post-Synthetic Alkylation 50–65 92–97 Modular functionalization Requires pre-formed pyrazole intermediate

Case Studies in Pyrazole Synthesis

Regioselective Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

A regiospecific synthesis of a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, was achieved via cyclocondensation of 4-methoxyphenylhydrazine with benzoylacetone. Single-crystal X-ray diffraction confirmed the structure, highlighting the role of substituent electronic effects in directing regiochemistry.

Scalable Production of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine

Industrial-scale synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine utilized continuous flow reactors with a residence time of 10 minutes, achieving 85% yield. This demonstrates the feasibility of adapting flow chemistry for the target compound.

化学反应分析

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

科学研究应用

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

作用机制

The mechanism of action of 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxybenzyl group enhances its binding affinity to certain receptors and enzymes, making it a potent inhibitor in biochemical assays .

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine and related pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 4-Me, 1-(3-MeO-benzyl) C₁₂H₁₅N₃O 217.27 Meta-methoxy enhances electronic donation
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3-t-Bu, 1-(4-MeO-benzyl) C₁₆H₂₃N₃O 281.38 Bulkier tert-butyl group increases steric hindrance
1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine 1-(2-Cl-benzyl), 4-Me C₁₁H₁₂ClN₃ 221.69 Electron-withdrawing Cl reduces solubility
5-Amino-3-methyl-1-phenylpyrazole 3-Me, 1-Ph C₁₀H₁₁N₃ 173.22 Lacks benzyl group; simpler structure
1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine 1-(2-MeO-benzyl), 4-Me C₁₂H₁₅N₃O 217.27 Ortho-methoxy increases steric hindrance

Physical and Chemical Properties

  • Electronic Effects : The 3-methoxy group donates electrons via resonance, increasing the electron density of the pyrazole ring compared to electron-withdrawing groups like chloro .

生物活性

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 245.32 g/mol
  • IUPAC Name : 1-(3-methoxyphenylmethyl)-4-methylpyrazol-5-amine

The presence of the methoxy group and the pyrazole ring contributes to its unique chemical properties and interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Receptor Binding : It is suggested that the compound interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can significantly reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC₅₀ Value (µM) Mechanism
MCF-7 (breast cancer)10.38Induces apoptosis via caspase activation
U-937 (leukemia)6.25Modulates cell cycle progression
HCT-116 (colon cancer)12.50Triggers apoptosis through mitochondrial pathways

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer agent .

Study on Anticancer Activity

In a recent study published in MDPI, derivatives of pyrazole were evaluated for their cytotoxicity against human cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant anticancer activity, with IC₅₀ values in the micromolar range. These compounds were found to arrest cell proliferation at the G1 phase and activate apoptotic pathways through increased caspase activity .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro. The results suggest its potential as a therapeutic agent in conditions characterized by chronic inflammation.

常见问题

Q. What are the established synthetic routes for 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence product formation?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole precursors (e.g., 4-methylpyrazol-5-amine) and 3-methoxybenzyl halides. Key steps include nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Optimization of temperature (60–80°C) and stoichiometric ratios is critical to minimize byproducts such as dimerized intermediates. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) ensures >95% purity .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies methoxybenzyl protons (δ 3.8–4.2 ppm for –OCH₃) and pyrazole ring protons (δ 5.1–6.2 ppm). Methyl groups on the pyrazole ring appear as singlets (δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirms N–H stretching (3250–3350 cm⁻¹) and C–O–C vibrations (1250–1270 cm⁻¹) from the methoxy group .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 231.29 for [M+H]⁺) .

Q. What are the standard protocols for assessing preliminary biological activity?

  • Methodological Answer : Initial screening involves:
  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or cyclooxygenases (COX-1/COX-2) at 10–100 µM concentrations .
  • Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized using Design of Experiments (DoE) to enhance yield and purity?

  • Methodological Answer : Apply factorial design to evaluate variables:
  • Factors : Solvent polarity (DMF vs. THF), temperature (40–100°C), and base strength (NaH vs. K₂CO₃).
  • Responses : Yield (HPLC quantification) and purity (TLC/Rf values).
  • Statistical Analysis : ANOVA identifies solvent polarity as the most significant factor (p < 0.05), with DMF increasing reaction efficiency by 20% compared to THF .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content). Mitigation approaches include:
  • Standardized protocols : Fixed incubation times (24h) and serum-free media to reduce variability .
  • Dose-response validation : Replicate studies across 3–5 independent labs to confirm EC₅₀/IC₅₀ trends .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chloro vs. 4-methyl substitutions) to isolate substituent effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Electron-withdrawing substituents : Introducing halogens (e.g., Cl at the benzyl position) increases antimicrobial potency by 3–5-fold .
  • Steric modifications : Cyclopropyl substitution on the pyrazole ring improves metabolic stability (t₁/₂ > 6h in liver microsomes) .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to COX-2 (ΔG < -8 kcal/mol) .

Q. What advanced analytical methods are used to study degradation pathways under physiological conditions?

  • Methodological Answer :
  • LC-HRMS : Tracks degradation products (e.g., demethylation or oxidation metabolites) in simulated gastric fluid (pH 2.0) .
  • X-ray crystallography : Resolves hydrolyzed byproduct structures (e.g., 3-methoxybenzoic acid) using SHELXL for refinement .
  • Accelerated stability studies : 40°C/75% RH for 4 weeks identifies primary degradation triggers (e.g., light exposure) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。